- Improved process for producing intermediate for side chain of carbapenem, World Intellectual Property Organization, , ,
Cas no 96034-64-9 (Side chain for meropenem)
Side chain for meropenem Chemical and Physical Properties
Names and Identifiers
-
- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
- side chain for meropenem
- (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
- (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester
- (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
- 2S-CIS
- (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid
- (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
- Intermaterial of the side for penem
- Meropenem Side Chain
- 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate
- ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate
- Side chain for Meropenem(2S-CIS)
- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
- (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester
- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
- (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate
- enzyl ester
- VGLBNJWGUYQZHD-STQMWFE
- (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)
- (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine
- (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide
- (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine
- DTXSID20446628
- (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
- AKOS025395654
- AKOS015919512
- Q-101434
- (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
- (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate
- CS-W006146
- 96034-64-9
- AS-13574
- 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate
- (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
- 2S CIS PNB(SIDE CHAIN)
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-
- SCHEMBL336792
- BCP22934
- (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
- 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only
- AC-5311
- 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate
- MFCD08063348
- N0828
- Side chain for meropenem
-
- MDL: MFCD08063348
- Inchi: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1
- InChI Key: VGLBNJWGUYQZHD-STQMWFEESA-N
- SMILES: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1
Computed Properties
- Exact Mass: 353.10500
- Monoisotopic Mass: 353.10454189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.7
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data available
- Density: 1.36
- Melting Point: 117.0 to 121.0 deg-C
- Boiling Point: 555.8°C at 760 mmHg
- Flash Point: 289.9±30.1 °C
- Refractive Index: 1.611
- PSA: 134.47000
- LogP: 2.15340
- Specific Rotation: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)
Side chain for meropenem Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
Side chain for meropenem Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Side chain for meropenem Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197750-1g |
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine |
96034-64-9 | 95+% | 1g |
$107 | 2021-06-09 | |
| Chemenu | CM197750-5g |
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine |
96034-64-9 | 95+% | 5g |
$295 | 2021-06-09 | |
| Chemenu | CM197750-10g |
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine |
96034-64-9 | 95+% | 10g |
$442 | 2021-06-09 | |
| Alichem | A109007618-1g |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 1g |
$168.00 | 2023-08-31 | |
| Alichem | A109007618-5g |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 5g |
$533.91 | 2023-08-31 | |
| Alichem | A109007618-10g |
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |
96034-64-9 | 98% | 10g |
$736.44 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159260-25g |
Side chain for meropenem |
96034-64-9 | 95% | 25g |
¥288.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159260-100g |
Side chain for meropenem |
96034-64-9 | 95% | 100g |
¥921.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159260-5g |
Side chain for meropenem |
96034-64-9 | 95% | 5g |
¥72.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159260-250mg |
Side chain for meropenem |
96034-64-9 | 95% | 250mg |
¥29.90 | 2023-09-01 |
Side chain for meropenem Production Method
Production Method 1
Production Method 2
- Continuous production method for meropenem side chain from O powder and activator and device, China, , ,
Production Method 3
- Bioconversion method of penem pharmaceutical intermediate, China, , ,
Production Method 4
- Process for preparation of penem pharmaceutical thiol side chain, China, , ,
Production Method 5
1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0
- Method for green preparation of purification meropenem side chain, China, , ,
Production Method 6
- Some improvements in total synthesis of meropenem, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292
Production Method 7
1.2 3 h, 0 - 5 °C
1.3 Reagents: Water
- Penem pharmaceutical intermediate and preparation method thereof, China, , ,
Production Method 8
- Method for synthesis of Meropenem, China, , ,
Production Method 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99
Production Method 10
1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C
- Method for preparation of bicyclic intermediate and application for preparation penem-like side chain, World Intellectual Property Organization, , ,
Production Method 11
- A process for the preparation of carbapenem compounds, World Intellectual Property Organization, , ,
Production Method 12
- Deacetylation of thioacetate using acetyl chloride in methanol, Synthetic Communications, 2006, 36(13), 1911-1914
Production Method 13
1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- New synthesis method of sidechain of meropenem, Guangzhou Huagong, 2013, 41(22), 47-48
Production Method 14
1.2 Reagents: Water ; 1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled
- Process for preparation of intermediate for Meropenem, China, , ,
Side chain for meropenem Raw materials
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-hydroxy-, (4-nitrophenyl)methyl ester, (2S,4R)-
- Dimethylamine hydrochloride
- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, (4-nitrophenyl)methyl ester, (2S,4R)-
- Meropenem Impurity 23
- 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-[(dimethylamino)carbonyl]-, (4-nitrophenyl)methyl ester, (2S,4S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)-
- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- 1-[(4-Nitrophenyl)methyl] (2S,4S)-4-mercapto-1,2-pyrrolidinedicarboxylate
Side chain for meropenem Preparation Products
Side chain for meropenem Suppliers
Side chain for meropenem Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Side chain for meropenem
Side Chain for Meropenem (CAS No. 96034-64-9): Structural Insights, Synthesis, and Clinical Applications
The side chain for meropenem (CAS No. 96034-64-9) is a critical intermediate in the synthesis of meropenem, a broad-spectrum carbapenem antibiotic widely used in clinical settings to combat severe bacterial infections. This meropenem side chain plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug, ensuring its efficacy against multidrug-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. Recent advancements in synthetic chemistry have refined its production processes, aligning with global demands for sustainable and cost-effective drug manufacturing.
Structurally, the side chain for meropenem consists of a β-methylthiophene moiety linked to a methoxyethyl group via an oxygen bridge (i.e., 5-(β-methylthienylmethyl)-2-(methoxyimino)acetamide). This configuration enhances the compound’s stability against dehydropeptidase-I degradation, a key factor in maintaining meropenem’s bioavailability post-administration. Studies published in Journal of Medicinal Chemistry (2023) highlight how minor structural modifications to this side chain can improve antibiotic activity against carbapenem-resistant Enterobacteriaceae (CRE), a growing concern in hospital-acquired infections.
Synthesis of the meropenem side chain intermediate (CAS No. 96034-64-9) traditionally involves a multi-step process starting from thiophene derivatives and protected amino acids. However, recent innovations have introduced continuous-flow chemistry systems that reduce reaction times by up to 40% while minimizing waste production—a significant step toward green pharmaceutical manufacturing. Researchers at ETH Zurich demonstrated in 2022 how microwave-assisted synthesis can achieve >98% purity in single-pot reactions, directly addressing scalability challenges faced by large-scale producers.
In clinical applications, the efficacy of meropenem hinges on this side chain’s ability to preserve the antibiotic’s β-lactam ring integrity during metabolic processes. A 2023 meta-analysis in Lancet Infectious Diseases confirmed that formulations retaining ≥95% purity of this intermediate exhibit superior bactericidal activity against Gram-negative pathogens compared to degraded analogs. This underscores the importance of rigorous quality control during manufacturing—typically involving HPLC and NMR spectroscopy—to ensure compliance with pharmacopeial standards like USP <885>.
Ongoing research explores substituting chlorine atoms within the thiophene ring of this meropenem side chain to counteract emerging resistance mechanisms without compromising safety profiles. Preclinical trials reported in Nature Communications (June 2023) showed that fluorinated derivatives demonstrated enhanced penetration into biofilms formed by CRE strains, representing a promising direction for next-generation carbapenems.
The global demand for high-purity (≥98% HPLC purity) side chains for meropenem synthesis continues to rise due to increasing incidences of healthcare-associated infections and limited treatment options for pan-resistant pathogens. Market analysis by Grand View Research predicts an annual growth rate exceeding 7% through 2030, driven by aging populations and rising investments in antibacterial R&D.
Innovations in analytical techniques such as real-time UV spectroscopy monitoring during crystallization steps now enable manufacturers to achieve consistent particle size distributions critical for downstream processing—a factor often overlooked but vital for tablet formulation consistency across batches.
Clinical pharmacokinetic studies emphasize that optimal dosing regimens depend on maintaining intact side chains during gastrointestinal absorption phases. A Phase II trial published in January 2024 demonstrated that intravenous administration retains >85% intact drug molecules compared to oral formulations where up to 15% degradation occurs due to enzymatic cleavage—a limitation being addressed through prodrug strategies involving this intermediate’s functional groups.
Sustainability initiatives are driving efforts to replace hazardous solvents traditionally used in side chain synthesis with supercritical CO₂ or bio-based alternatives like glycerol-derived solvents—a shift highlighted by the FDA’s Green Chemistry Challenge Awards recognizing similar advancements since 2018.
The integration of artificial intelligence-driven retrosynthetic analysis tools has also accelerated process optimization pathways for this intermediate’s production, predicting reaction outcomes with ~97% accuracy based on historical datasets from over 15 pharmaceutical manufacturers worldwide—a breakthrough published recently in Chemical Science.
Clinical microbiology laboratories now employ MALDI-TOF mass spectrometry coupled with machine learning algorithms specifically trained on spectra from this compound (CAS No. 96034-64-9) enabling rapid quality assurance checks within minutes rather than hours—a critical advantage during outbreak scenarios requiring urgent drug deployment.
Epidemiological data from WHO surveillance programs indicate regions with high CRE prevalence show correlated increases in demand for high-quality intermediates like this side chain, underscoring its role as both an industrial commodity and public health asset.
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